Euchrenone b10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8-(2-hydroxypropan-2-yl)-6-(3-methylbut-2-enyl)-8,9-dihydrofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-10-16-21(27)20-22(28)18(14-6-8-15(26)9-7-14)12-30-24(20)17-11-19(25(3,4)29)31-23(16)17/h5-9,12,19,26-27,29H,10-11H2,1-4H3 |
InChI Key |
KQLMUJOKBRYEHR-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CC(O2)C(C)(C)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CC(O2)C(C)(C)O)C |
Synonyms |
euchrenone b(10) euchrenone b10 |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Investigations
Isolation from Millettia pachycarpa (Benth.)
Phytochemical studies on Millettia pachycarpa (Benth.) have led to the isolation and identification of numerous compounds, including prenylated isoflavonoids. Euchrenone b10 has been reported among the constituents isolated from both the root and leaf extracts of this species nih.govresearchgate.netacs.orgnih.govwikipedia.orgwikipedia.org.
Specificity of Root and Leaf Extracts
Investigations into the root and leaf extracts of Millettia pachycarpa have revealed the presence of this compound. Specifically, a comprehensive phytochemical investigation identified sixteen compounds from these extracts, comprising six rotenoids and ten prenylated isoflavonoids, with this compound being one of the identified prenylated isoflavonoids nih.govresearchgate.netacs.orgnih.gov. The study indicated that compounds 1–7 were isolated from the root extract, while compounds 8–16 were isolated from the leaf extract, with this compound being designated as compound 15 acs.orgnih.gov.
Isolation from Erythrina Species
This compound has been frequently isolated from various species within the Erythrina genus, a group of plants widely recognized for their rich phytochemical profiles, particularly flavonoids nih.govnih.govresearchgate.net.
Erythrina suberosa var. glabrescence (Wood)
The wood of Erythrina suberosa var. glabrescence (Wood) has been a source for the isolation of this compound. In a study involving this plant, two prenylated isoflavones with a hydroxyisopropyldihydrofuran moiety were isolated. One of these compounds was identified as this compound, confirmed through comparison with spectral data of previously reported this compound researchgate.netacs.orgnih.govnii.ac.jpresearchgate.net. This research also involved the revision of the structure of a related compound, senegalensin, which was initially isolated from Erythrina senegalensis researchgate.netacs.orgnih.gov.
Erythrina senegalensis (Stem Bark)
This compound has been identified in the stem bark of Erythrina senegalensis. Previously, a compound named senegalensin was isolated from this source. However, subsequent research, including synthetic methods and spectroscopic analyses, revised the structure of senegalensin and identified its regioisomer as this compound researchgate.netacs.orgnih.govresearchgate.netthieme-connect.com.
Erythrina vogelii
Erythrina vogelii has also yielded this compound as one of its known constituents. A phytochemical investigation of this Cameroonian medicinal plant led to the isolation of a new flavone (B191248) (vogeol) and a new isoflavone (B191592) (vogliiol), alongside seven known compounds, including this compound colab.wsnih.govresearchgate.net.
Erythrina variegata (Root Bark)
The stem bark of Erythrina variegata (also known as Erythrina indica) has been a significant source for isolating this compound. Bioassay-directed fractionation of the stem bark extract resulted in the isolation of several new isoflavones and isoflavanones, along with seven known compounds, one of which was identified as this compound nih.govresearchgate.netscispace.com. Additionally, this compound has been reported among the known compounds isolated from the roots of Erythrina variegata nih.gov.
Compound Table
Isolation from Euchresta Speciesresearchgate.netscribd.comresearchgate.net
This compound has been identified as a constituent isolated from the roots of certain Euchresta species.
Euchresta horsfieldii (Roots)researchgate.netresearchgate.netscribd.com
The roots of Euchresta horsfieldii have been a source for the isolation of this compound. Research has characterized this compound from this plant as 5,4′-dihydroxy-6-(3,3-dimethylallyl)-5‴-hydroxyisoproyldihydrofurano [2″,3″: 7,8]isoflavone acs.org. The structure of this compound isolated from Euchresta horsfieldii roots has been confirmed through spectroscopic analysis, including comparison with previously reported spectral data researchgate.net.
Euchresta japonica (Roots)researchgate.net
While other euchrenone derivatives, such as euchrenones b1, b2, and b3, have been isolated from the roots of Euchresta japonica acs.org, current research does not explicitly confirm the isolation of this compound from this specific species, with its primary documented source among Euchresta species being E. horsfieldii acs.orgresearchgate.net.
Isolation from Maclura tricuspidata (Fruits)rsc.orgpsu.edugoogle.com
This compound has also been successfully isolated from the fruits of Maclura tricuspidata, a species also known by its synonym Cudrania tricuspidata. Studies investigating the phytochemical constituents of Maclura tricuspidata fruits have identified this compound among the isolated compounds.
Extraction and Isolation Methodologies Employed
The isolation of this compound from plant matrices typically involves a series of extraction and purification techniques.
Chromatographic Techniques (e.g., Column Chromatography, HPLC)
Chromatographic methods are fundamental for separating and purifying compounds like this compound from complex plant extracts. Standard techniques employed include column chromatography, which utilizes a stationary phase to separate compounds based on their differential partitioning. High-Performance Liquid Chromatography (HPLC), including preparative HPLC and chiral HPLC, is also extensively used for the purification and resolution of isoflavonoids, ensuring the isolation of pure this compound researchgate.netrsc.org.
Solvent Extraction Protocols
The initial step in isolating phytochemicals involves solvent extraction. Common protocols for extracting compounds like this compound from plant materials often employ organic solvents such as methanol, ethyl acetate (B1210297), or hexane (B92381) researchgate.net. These solvents are used to solubilize and extract the target compounds from the plant matrix. Subsequent partitioning steps, such as liquid-liquid extraction, are frequently employed to further refine the extract before chromatographic purification researchgate.netrsc.org.
Structural Elucidation and Stereochemical Characterization of Euchrenone B10
Application of Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing ¹H, ¹³C, and various 2D NMR experiments (such as HSQC and HMBC), has been instrumental in establishing the structure of Euchrenone b10 nih.govresearchgate.netnih.govsemanticscholar.org. These techniques allow for the detailed mapping of hydrogen and carbon atoms within the molecule, revealing their chemical environments and spatial relationships. Specifically, 2D NMR analyses have been crucial in confirming the connectivity of atoms and establishing the precise arrangement of functional groups and substituents, including the prenyl and hydroxyisopropyl moieties nih.govresearchgate.net. HMQC and HMBC experiments have been employed to correlate proton signals with their directly attached carbons and with carbons at longer distances, respectively, thereby providing definitive structural assignments researchgate.netscribd.comscribd.comjgtps.com.
Mass Spectrometry (MS) Analysis
Mass Spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of natural products. For this compound, MS analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Gas Chromatography-Mass Spectrometry (GC-MS), has been used to determine its molecular formula as C₂₅H₂₆O₆ researchgate.netnih.govsemanticscholar.orgjgtps.comguidechem.comuni.lunih.govechemi.comacs.orgnih.gov. The exact mass of this compound has been determined to be approximately 422.17294 Da guidechem.comuni.lunih.govechemi.com. Fragmentation patterns observed in MS spectra further aid in confirming structural features and distinguishing it from isomers nih.govresearchgate.netnih.govsemanticscholar.orgjgtps.comnih.gov.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is vital for identifying the presence of specific functional groups within a molecule. For this compound, IR analysis has indicated characteristic absorption bands corresponding to hydroxyl (O-H) groups around 3450–3300 cm⁻¹, a carbonyl (C=O) group of the γ-pyrone moiety at approximately 1658 cm⁻¹, and aromatic carbon-carbon double bonds (C=C) in the region of 1612 and 1584 cm⁻¹ vdoc.pub.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound typically shows absorption maxima that are sensitive to changes in its chemical environment, as demonstrated by shifts observed upon treatment with various reagents like sodium acetate (B1210297), boric acid, and aluminum chloride vdoc.pub.
Table 1: Infrared (IR) Spectroscopic Data for this compound
| Absorption Band (cm⁻¹) | Assignment |
| 3450–3300 | O-H stretching |
| 1658 | C=O stretching (γ-pyrone) |
| 1612, 1584 | C=C stretching (aromatic) |
Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Solvent/Reagent | λmax (nm) |
| Solvent | 260, 274 (sh), 356 |
| +CH₃COONa | 272, 362 |
| +CH₃COONa/H₃BO₃ | 262, 373 |
| +AlCl₃ | 275, 406 |
| +AlCl₃/HCl | 274, 388 |
| +CH₃ONa | 271, 404 |
X-ray Crystallographic Analysis of Derivatives
X-ray crystallographic analysis provides definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. While direct X-ray crystallographic data for this compound itself might not be widely cited in the initial findings, its structure has been confirmed through the X-ray crystallographic analysis of its derivative, specifically the p-bromobenzoyl derivative (2b) nih.govresearchgate.net. This technique has also been used to confirm the structures and stereochemistry of closely related isoflavones and rotenoids, reinforcing the structural assignments made for compounds like this compound nih.govscribd.comacs.orgacs.org.
Revision of Structural Assignments and Regioisomerism (e.g., Relation to Senegalensin)
A significant aspect of this compound's characterization involves its relationship with senegalensin. Early structural assignments for senegalensin were revised based on comprehensive spectroscopic analysis, including 2D NMR, and X-ray crystallographic data of derivatives nih.govresearchgate.netscribd.com. These studies revealed that senegalensin and this compound are regioisomers nih.govresearchgate.netscribd.com. Specifically, the structure previously assigned to senegalensin was found to be incorrect, and a compound previously identified as senegalensin was re-assigned as this compound, while the original senegalensin structure was revised to a different isomer nih.govresearchgate.net. This clarification was crucial in accurately understanding the chemical diversity within the prenylated isoflavone (B191592) class isolated from plants like Erythrina species nih.govresearchgate.netscribd.com.
Biosynthetic Pathways and Enzymology of Prenylated Isoflavonoids
General Biosynthesis of Flavonoids and Isoflavonoids
The formation of the basic isoflavonoid (B1168493) scaffold is a multi-step process that hijacks intermediates from the phenylpropanoid pathway. This foundational pathway is responsible for the synthesis of a wide array of phenolic compounds in plants.
Role of Phenylalanine Ammonia Lyase (PAL) and Tyrosine Ammonia Lyase (TAL)
The journey towards isoflavonoid synthesis commences with the deamination of the aromatic amino acid L-phenylalanine, a reaction catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL) . nih.govnih.gov This crucial step yields trans-cinnamic acid and marks the entry point of carbon flow from primary metabolism into the phenylpropanoid pathway. researchgate.net In some plant species, particularly grasses, a parallel reaction can be catalyzed by Tyrosine Ammonia Lyase (TAL) , which converts L-tyrosine directly to p-coumaric acid. frontiersin.orgnih.gov However, in many plants, trans-cinnamic acid is subsequently hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. researchgate.net This molecule is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA, the key precursor for flavonoid biosynthesis. nih.gov
Chalcone (B49325) Synthase and Chalcone Isomerase Pathways
The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase. mdpi.comwur.nl CHS orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. mdpi.comwikipedia.org This reaction establishes the characteristic A and B rings of the flavonoid skeleton.
Following its synthesis, naringenin chalcone undergoes rapid intramolecular cyclization to form the flavanone (B1672756), (2S)-naringenin. This reaction is catalyzed by Chalcone Isomerase (CHI) , which ensures the stereospecific formation of the heterocyclic C ring. mdpi.comnih.gov Naringenin serves as a critical branch point in the flavonoid pathway, leading to the synthesis of various classes of flavonoids, including isoflavonoids.
2-Hydroxyisoflavone Synthase (IFS) and Dehydratase Activity
The key branching point from the general flavonoid pathway to the isoflavonoid-specific pathway is catalyzed by 2-Hydroxyisoflavone Synthase (IFS) , a cytochrome P450-dependent monooxygenase. IFS mediates a complex reaction involving the hydroxylation and subsequent aryl migration of the B-ring from the C2 to the C3 position of the flavanone skeleton (e.g., naringenin or liquiritigenin). This rearrangement results in the formation of a 2-hydroxyisoflavanone (B8725905) intermediate.
The final step in the formation of the core isoflavone (B191592) structure is the dehydration of the 2-hydroxyisoflavanone intermediate. This reaction is catalyzed by 2-Hydroxyisoflavone Dehydratase (HID) , which removes a molecule of water to create a double bond in the C ring, yielding the stable isoflavone scaffold, such as genistein (B1671435) or daidzein.
Prenylation as a Key Biosynthetic Modification
The attachment of prenyl groups to the isoflavonoid core is a critical modification that significantly enhances the biological activity and structural diversity of these compounds. This process, known as prenylation, is a key step in the biosynthesis of Euchrenone b10.
Involvement of Dimethylallyl Diphosphate (B83284) (DMAPP)
The prenyl group donor for the modification of isoflavonoids is typically Dimethylallyl Diphosphate (DMAPP) . DMAPP is an isoprenoid precursor synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. In the context of flavonoid and isoflavonoid prenylation, DMAPP is often derived from the MEP pathway. This five-carbon molecule is the activated form of isoprene (B109036) and is readily transferred to the aromatic rings of the isoflavonoid acceptor molecule.
Characterization of Prenyltransferases (PTs)
The enzymes responsible for catalyzing the attachment of the DMAPP moiety to the isoflavonoid skeleton are known as Prenyltransferases (PTs) . mdpi.com These enzymes are typically membrane-bound proteins and exhibit a high degree of substrate specificity, often recognizing specific positions on the flavonoid or isoflavonoid nucleus. frontiersin.orgmdpi.com
Several flavonoid and isoflavonoid-specific prenyltransferases have been identified and characterized, primarily from leguminous plants. For instance, LaPT1 from Lupinus albus has been shown to prenylate the isoflavone genistein at the B-ring 3' position. frontiersin.org Another example is SfG6DT from Sophora flavescens, which is responsible for the prenylation of genistein at the 6-position of the A-ring. mdpi.com These enzymes often belong to the homogentisate (B1232598) prenyltransferase family. mdpi.com
While the specific prenyltransferase responsible for the biosynthesis of this compound has not yet been characterized, it is hypothesized to be a membrane-bound enzyme that recognizes the isoflavonoid precursor of this compound and catalyzes the attachment of a dimethylallyl group at a specific position on the A or B ring, leading to the formation of the final complex structure. The subsequent modifications, including cyclization and hydroxylation of the prenyl group, are likely carried out by other specific enzymes to yield the final this compound molecule.
Table of Enzymes and their Functions in Isoflavonoid Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.govnih.gov |
| Tyrosine Ammonia Lyase | TAL | Catalyzes the deamination of L-tyrosine to p-coumaric acid. frontiersin.orgnih.gov |
| Chalcone Synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.comwur.nl |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. mdpi.comnih.gov |
| 2-Hydroxyisoflavone Synthase | IFS | Catalyzes the aryl migration of the B-ring to form a 2-hydroxyisoflavanone. |
| 2-Hydroxyisoflavone Dehydratase | HID | Catalyzes the dehydration of 2-hydroxyisoflavanone to form an isoflavone. |
Table of Compounds Mentioned
| Compound Name |
|---|
| 4-coumarate:CoA ligase |
| 4-coumaroyl-CoA |
| (2S)-naringenin |
| Cinnamate-4-hydroxylase |
| Daidzein |
| Dimethylallyl Diphosphate |
| This compound |
| Genistein |
| L-phenylalanine |
| L-tyrosine |
| Liquiritigenin |
| Malonyl-CoA |
| Naringenin |
| Naringenin chalcone |
| p-coumaric acid |
Regioselectivity and Stereoselectivity of Prenylation
The structural diversity of prenylated isoflavonoids is largely dictated by the processes of regioselectivity and stereoselectivity during biosynthesis. These processes are primarily controlled by prenyltransferase (PT) enzymes, which catalyze the attachment of prenyl groups, such as dimethylallyl pyrophosphate (DMAPP), to the isoflavone core. researchgate.netnih.gov
Regioselectivity refers to the specific position on the isoflavone molecule where the prenyl group is attached. Plant-derived prenyltransferases often exhibit strict regioselectivity. For example, the enzyme SfG6DT from Sophora flavescens is specific for adding a prenyl group to the C-6 position of isoflavones, while other enzymes from the same plant target the C-8 position. researchgate.net This specificity is crucial as the position of the prenyl group significantly influences the compound's biological activity. The chemical synthesis of such compounds often faces challenges in controlling regioselectivity, making enzymatic catalysis a superior method for producing specific isomers. nih.govrsc.org The location of hydroxyl groups on the isoflavone scaffold is a key factor that guides the prenyltransferase to a specific carbon atom.
Stereoselectivity governs the three-dimensional orientation of the atoms in the final molecule. When prenylation and subsequent cyclization reactions occur, new chiral centers can be created. The enzymatic nature of these reactions ensures a high degree of control, leading to the formation of a specific stereoisomer. For instance, the prenyltransferase SfPFT demonstrates strict stereospecificity for levorotatory flavanones, producing (2S)-prenylflavanones. researchgate.net This precision is vital, as different stereoisomers of the same compound can have vastly different biological effects. The active site of the enzyme plays a critical role by precisely orienting both the isoflavone substrate and the prenyl donor to ensure the reaction occurs with a defined stereochemistry. researchgate.net
Proposed Biosynthetic Route for this compound
The biosynthesis of this compound is theorized to begin with the core phenylpropanoid pathway, which produces flavonoid precursors. nih.gov The specific pathway to this compound likely starts with the common isoflavone, genistein. From genistein, a series of enzymatic modifications, including multiple prenylations and cyclizations, are proposed to occur to yield the complex structure of this compound.
A conceptual biosynthetic pathway is outlined below:
Initial Prenylation: The isoflavone genistein undergoes its first prenylation. A prenyltransferase attaches a prenyl group (like a dimethylallyl group) to a specific, activated carbon position on the A-ring of the genistein scaffold.
First Cyclization/Hydroxylation: Following the initial prenylation, a cytochrome P450 monooxygenase likely catalyzes an oxidative reaction, leading to the formation of a dihydrofuran ring, a common feature in many related natural products.
Second Prenylation: A second prenylation event occurs, catalyzed by another highly specific prenyltransferase. This step adds another prenyl group to a different position on the molecule, contributing to the final complex structure.
Final Modifications: The final steps likely involve further enzymatic modifications, such as cyclization of the second prenyl group and hydroxylations, to yield the final this compound molecule.
This proposed route is based on the known biosynthetic logic for other complex prenylated isoflavonoids. The precise enzymes responsible for each step in the formation of this compound have not yet been fully isolated and characterized.
| Step | Precursor | Proposed Enzyme Class | Intermediate/Product |
|---|---|---|---|
| 1 | Genistein | Prenyltransferase (PT) | Prenyl-genistein intermediate |
| 2 | Prenyl-genistein intermediate | Cytochrome P450 Monooxygenase | Cyclized intermediate with dihydrofuran ring |
| 3 | Cyclized intermediate | Prenyltransferase (PT) | Di-prenylated intermediate |
| 4 | Di-prenylated intermediate | Cyclase / Oxidoreductase | This compound |
Metabolic Engineering Strategies for Enhanced Production or Analog Generation (Conceptual Framework)
Metabolic engineering presents a powerful conceptual framework for producing this compound in microbial hosts or for creating novel, structurally related analogs. nih.govfrontiersin.org These strategies involve the targeted modification of biosynthetic pathways in organisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli).
For Enhanced Production:
Overexpression of Pathway Genes: Increasing the expression of genes that code for the key enzymes in the this compound pathway, particularly the specific prenyltransferases and cytochrome P450s, could boost production yields.
Increasing Precursor Supply: The biosynthesis of isoflavonoids relies on precursors from the phenylpropanoid pathway, such as L-tyrosine, and a prenyl donor, typically DMAPP from the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.gov Engineering the host organism to produce higher levels of these precursors can significantly increase the final product yield.
Heterologous Expression: Introducing the entire biosynthetic pathway into a microbial host can enable scalable and controlled production through fermentation. nih.govfrontiersin.org
For Analog Generation:
Protein Engineering of Prenyltransferases: Prenyltransferases could be modified through techniques like directed evolution to alter their substrate specificity or regioselectivity. nih.gov This could lead to the prenylation of the isoflavone core at novel positions, creating a library of new compounds.
Combinatorial Biosynthesis: Introducing a diverse set of "tailoring" enzymes, such as methyltransferases, glycosyltransferases, or acyltransferases from other plant pathways, into the engineered host could create a wide array of new this compound derivatives. frontiersin.org
Precursor-Directed Biosynthesis: Supplying the engineered microbial culture with synthetic analogs of the natural genistein precursor could result in their incorporation into the pathway, leading to the generation of novel "unnatural" products with potentially new biological activities.
| Strategy | Approach | Molecular Target | Desired Outcome |
|---|---|---|---|
| Enhanced Production | Gene Overexpression | Prenyltransferases, Cytochrome P450s | Increased yield of this compound |
| Enhanced Production | Upstream Pathway Engineering | Shikimate and MVA/MEP pathway genes | Increased supply of genistein and DMAPP precursors |
| Analog Generation | Protein Engineering | Prenyltransferase active site | Altered regioselectivity and novel prenylation patterns |
| Analog Generation | Combinatorial Biosynthesis | Heterologous tailoring enzymes (e.g., methyltransferases) | Generation of diverse this compound derivatives |
In Vitro Biological Activities and Mechanistic Insights
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Extensive literature searches for the direct antiproliferative and cytotoxic effects of the chemical compound Euchrenone b10 on various cancer cell lines, including lung cancer (A549), colorectal cancer (SW480), and leukemic cells (K562), did not yield specific research findings or published IC50 values for this particular compound. Similarly, data regarding its activity against other tumor cell lines such as HT-29, HepG2, KB, and SK-LU-1, as well as its effects on mammalian cells like RAW 264.7, were not available in the public domain based on the conducted searches.
While direct evidence for this compound is lacking, it is noteworthy that this compound is a prenylated isoflavonoid (B1168493) often isolated from plants of the Erythrina genus. Various studies have investigated the pharmacological activities of extracts from these plants, revealing potential for anticancer effects. For instance, research on extracts from Erythrina species has demonstrated cytotoxic and antiproliferative activities against a range of cancer cell lines.
A study on Erythrina senegalensis, a known source of this compound, showed that its ethyl acetate (B1210297) subfraction exhibited anticancer activity against several cell lines, including A549 (lung cancer). frontiersin.org Another study on Erythrina suberosa bark indicated that its dichloromethane (B109758) fraction possessed potent cytotoxic activity. researchgate.net These findings suggest that compounds within the Erythrina genus have bioactive properties, but research has yet to specifically isolate and detail the individual contribution of this compound to these effects across the specified cell lines.
Activity against Lung Cancer Cells (A549)
No specific data on the antiproliferative or cytotoxic effects of pure this compound on A549 lung cancer cells, including IC50 values, have been reported in the reviewed scientific literature. However, an extract from Erythrina senegalensis, a plant known to contain this compound, has shown anticancer activity against the A549 cell line. frontiersin.org
Activity against Colorectal Cancer Cells (SW480)
There is currently no available research detailing the in vitro activity of this compound against the SW480 colorectal cancer cell line.
Activity against Leukemic Cells (K562)
Specific studies concerning the cytotoxic or antiproliferative effects of this compound on K562 leukemic cells are not present in the available scientific literature.
Activity against other Tumor Cell Lines (e.g., HT-29, HepG2, KB, SK-LU-1)
Investigations into the effects of this compound on other tumor cell lines such as HT-29 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), KB (oral carcinoma), and SK-LU-1 (lung adenocarcinoma) have not been reported.
Discussion of Concentration-Dependent Effects (IC50 values in a research context)
Due to the absence of specific studies on this compound's activity against the aforementioned cancer cell lines, no IC50 values can be reported. The half-maximal inhibitory concentration (IC50) is a critical parameter in pharmacological research, quantifying the concentration of a substance required to inhibit a biological process by 50%. In the context of cancer research, it is a standard measure of a compound's potency in inhibiting cancer cell proliferation. The generation of such data for this compound would require dedicated in vitro studies employing assays such as the MTT or SRB assay to determine its concentration-dependent effects on cell viability.
Hypothesized Cellular Targets and Pathways (e.g., Apoptosis, Cell Cycle Modulation)
Research has demonstrated that this compound possesses significant cytotoxic properties. In studies involving human leukemia HL-60 cells, this compound was among several isolated isoflavonoids that exhibited notable cytotoxicity, suggesting its potential to induce apoptosis or programmed cell death. nih.gov While detailed mechanistic studies on this compound's role in caspase activation were not specified in the primary findings, its ability to induce cell death points towards the activation of apoptotic pathways as a key cellular mechanism of action. nih.gov
Enzyme Inhibitory Activities
This compound has shown a range of inhibitory effects on various enzymes, highlighting its potential as a modulator of key biological pathways.
α-Glucosidase Inhibition
This compound has been identified as a potent inhibitor of α-glucosidase. nih.govcapes.gov.br In a study of flavonoids from Sophora flavescens, this compound demonstrated strong inhibitory activity against this enzyme, which is crucial for carbohydrate digestion. nih.govresearchgate.net The inhibition pattern was determined to be noncompetitive. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of this compound
| Compound | IC50 (μM) | Inhibition Pattern | Source Organism |
| This compound (Sophoraflavanone G) | 37 | Noncompetitive | Sophora flavescens |
IC50 represents the concentration required for 50% inhibition.
α-Amylase Inhibition
While flavonoids isolated from Sophora flavescens, including this compound, were found to be effective inhibitors of glycosidases in general, specific inhibitory concentration (IC50) values for α-amylase have not been detailed in the available research. nih.govresearchgate.net The studies confirm its activity against β-amylase, but further research is needed to quantify its specific efficacy against α-amylase. nih.gov
Inhibition of Advanced Glycation End Product (AGE) Formation
Studies on prenylated flavonoids isolated from Sophora flavescens have shown that these compounds possess good inhibitory activity toward the formation of advanced glycation end products (AGEs). oup.com AGEs are implicated in diabetic complications and other diseases. While the general class of compounds shows promise, specific quantitative data on the AGE formation inhibition by this compound itself is not yet available. oup.com
Modulation of Nitric Oxide Production (LPS-induced models)
This compound has demonstrated significant capabilities in modulating the production of nitric oxide (NO) in inflammatory conditions. In in vitro models using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells and BV2 microglial cells, pretreatment with this compound effectively inhibited the production of NO. nih.govnih.govresearchgate.net This inhibition is achieved by reducing the expression of the inducible nitric oxide synthase (iNOS) enzyme at both the gene and protein levels. nih.govnih.gov
Anti-inflammatory Properties (In vitro models)
The anti-inflammatory effects of this compound are well-documented in various in vitro models. It exerts these properties by targeting key inflammatory mediators and signaling pathways. nih.govnih.govnih.gov
In LPS-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by down-regulating the expression of cyclooxygenase-2 (COX-2). nih.govnih.gov Furthermore, it significantly decreases the expression and production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govresearchgate.net
The underlying mechanisms for these anti-inflammatory actions involve the modulation of several key signaling pathways. Research indicates that this compound can downregulate the LPS-induced phosphorylation of phosphoinositide-3-kinase and Akt (PI3K/Akt). nih.govnih.gov It also attenuates the expression of phosphorylated Janus kinase signal transducer and activator of transcription (JAK/STAT) and inhibits the nuclear translocation of the nuclear factor kappa-B (NF-κB) subunit p65. nih.govnih.govresearchgate.net Additionally, this compound has been found to upregulate the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the nuclear translocation of nuclear factor E2-related factor 2 (Nrf2). nih.govnih.gov These findings suggest that this compound acts as a multi-target agent in mitigating inflammatory responses. nih.govnih.gov
Table 2: Summary of In Vitro Anti-inflammatory Effects of this compound (Sophoraflavanone G)
| Inflammatory Mediator/Target | Effect of this compound | Cell Model |
| Nitric Oxide (NO) | Inhibition | RAW 264.7, BV2 microglia |
| Prostaglandin E2 (PGE2) | Inhibition | RAW 264.7 |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression | RAW 264.7, BV2 microglia |
| Cyclooxygenase-2 (COX-2) | Downregulation of expression | RAW 264.7, BV2 microglia |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition of production/expression | RAW 264.7, BV2 microglia |
| Interleukin-6 (IL-6) | Inhibition of production/expression | RAW 264.7, BV2 microglia |
| Interleukin-1β (IL-1β) | Inhibition of production/expression | RAW 264.7, BV2 microglia |
| PI3K/Akt Pathway | Downregulation of phosphorylation | RAW 264.7, BV2 microglia |
| JAK/STAT Pathway | Attenuation of phosphorylation | RAW 264.7, BV2 microglia |
| NF-κB Pathway | Inhibition of p65 translocation | RAW 264.7 |
| Nrf2/HO-1 Pathway | Upregulation of expression | RAW 264.7, BV2 microglia |
Antioxidant Capacity (In vitro biochemical assays)
There is no specific data from in vitro biochemical assays detailing the antioxidant capacity of this compound. However, studies on extracts from plants of the Euchresta genus, from which such compounds are isolated, have demonstrated notable antioxidant properties. For instance, extracts of Euchresta horsfieldii have shown antioxidant and alpha-glucosidase inhibitory activities. smujo.id Generally, prenylated flavonoids are recognized for their significant antioxidant potential, which is often enhanced compared to their non-prenylated counterparts. researchgate.net
Free Radical Scavenging Mechanisms
The precise free radical scavenging mechanisms of this compound have not been elucidated in published research. For flavonoids in general, antioxidant activity is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.govmdpi.com The structural features of flavonoids, such as the number and position of hydroxyl groups, play a crucial role in this activity. nih.gov Theoretical studies on other flavonoids suggest that mechanisms can include hydrogen atom transfer (HAT), proton loss (PL), and electron transfer (ET). mdpi.com Without specific experimental or computational data for this compound, its exact mechanism remains speculative.
Structure-Activity Relationship (SAR) Studies
Specific structure-activity relationship (SAR) studies focusing on this compound are not available. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity. researchgate.net For flavonoids, SAR analyses have revealed that features like the C2=C3 double bond and the substitution pattern of hydroxyl groups are critical for their antioxidant and other biological effects. mdpi.com
Influence of Prenyl Groups and other Functionalities on Activity
While there is no specific research on the influence of prenyl groups on the activity of this compound, the role of prenylation in flavonoids is a subject of broader study. The addition of prenyl groups generally increases the lipophilicity of the flavonoid molecule. polyu.edu.hkresearchgate.net This enhanced lipophilicity can improve the compound's affinity for biological membranes and its interaction with cellular targets, thereby increasing its biological activity, including antioxidant, antimicrobial, and anti-inflammatory effects. polyu.edu.hkresearchgate.netmdpi.commdpi.com One study on a prenylated isoflavone (B191592) from Euchresta japonica demonstrated a stronger inhibitory effect on lipid peroxidation compared to its non-prenylated equivalent, genistein (B1671435), highlighting the positive contribution of the prenyl group to its antioxidative effect. researchgate.net
Computational Studies and Molecular Docking Simulations
No computational studies or molecular docking simulations have been published that specifically investigate this compound. Such studies are valuable for predicting how a ligand might interact with a protein target and for identifying potential inhibitors of enzymes. nih.gov
Ligand-Protein Interactions in Enzyme Inhibition
There is no information available regarding the specific ligand-protein interactions of this compound in the context of enzyme inhibition. Molecular docking studies on other flavonoids have been used to explore their binding modes within the active sites of enzymes like α-glucosidase, α-amylase, and various kinases, identifying key interactions such as hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. semanticscholar.orgnih.govnih.gov
Predictive Modeling for Biological Activities
Predictive modeling for the biological activities of this compound has not been reported. Predictive modeling, which can involve techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, is used in drug discovery to forecast the biological activity of compounds based on their chemical structure. nih.govresearchgate.net These models rely on existing datasets of compounds with known activities, which are currently unavailable for this compound. nih.govzenodo.org
Chemical Synthesis and Analog Design
Strategies for Total Synthesis of Euchrenone b10
While this compound has been isolated from natural sources researchgate.netresearchgate.netird.frnih.govnih.gov, specific detailed reports on its total synthesis are not extensively detailed within the provided literature. The primary methods described for its characterization and confirmation of its structure involved spectroscopic analyses, including 2D-NMR and X-ray crystallographic analysis, often in conjunction with synthesis for comparison researchgate.netnih.gov. General advancements in natural product synthesis, such as C-H bond activation strategies, have been developed for complex molecules, offering efficient routes to intermediates and final products idw-online.de. However, the application of such specific total synthesis methodologies directly to this compound is not explicitly documented in the reviewed sources.
Semisynthesis Approaches from Precursor Compounds
Semisynthesis, which involves modifying naturally occurring compounds or their precursors, is a common strategy in drug discovery. The provided literature primarily focuses on the isolation of this compound from plant sources like Erythrina species researchgate.netresearchgate.netird.frnih.govnih.gov and Millettia pachycarpa acs.orgresearchgate.netresearchgate.net. Direct reports detailing semisynthetic routes starting from specific precursor compounds to generate this compound are not present in the reviewed materials. The emphasis has been on isolation and structural elucidation, rather than on building the molecule from simpler, readily available precursors through semi-synthetic pathways.
Design and Synthesis of this compound Structural Analogs
The design of structural analogs aims to improve potency, selectivity, or pharmacokinetic properties. For prenylated flavonoids like this compound, modifications can target the core flavonoid skeleton or the prenyl side chains.
The flavonoid skeleton provides the fundamental structure upon which biological activity is often modulated. Research on prenylated flavonoids (PFs) has indicated that specific substitutions and modifications to the core structure can significantly influence their biological effects. For instance, the position of prenyl groups on the flavonoid rings, such as at C-6 or C-8 on ring A, and at C-3′ on ring B, has been suggested to be crucial for antiproliferative effects mdpi.comnih.gov. Furthermore, the presence of a methoxy (B1213986) group at the C-7 position has been noted to be favorable for enhancing certain activities nih.gov. While direct synthesis of this compound analogs through specific skeleton modifications is not detailed, these findings highlight general strategies for designing PFs with altered biological profiles.
Prenyl side chains are characteristic features of PFs and are known to play a significant role in their biological activities. The biosynthesis of these chains involves the incorporation of isoprenoid units, such as dimethylallyl diphosphate (B83284) (DMAPP), into the flavonoid scaffold mdpi.comnih.gov. The prenyl side chain can enhance the binding affinity of flavonoids to target proteins, such as P-glycoprotein, thereby improving their biological activity mdpi.com. Variations in the length, branching, and functionalization of these prenyl chains represent a key area for analog design. For example, cyclization of the prenyl group into pyran rings has also been observed to contribute to biological activity mdpi.comnih.gov. Exploring different prenyl chain modifications could lead to analogs with modulated cytotoxic or enzyme inhibitory properties.
Comparative Biological Evaluation of Synthetic Analogs
The biological evaluation of synthetic analogs is critical for identifying lead compounds with improved therapeutic potential. This compound itself has demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), SW480 (colorectal cancer), and K562 (leukemic) cells, with reported IC50 values of 40.3 μM, 39.1 μM, and 15.1 μM, respectively acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net. It also exhibits α-glucosidase inhibitory activity acs.orgresearchgate.netacs.orgresearchgate.net.
While specific comparative evaluations of synthetically generated analogs of this compound are not detailed in the provided snippets, the general approach in medicinal chemistry involves synthesizing a series of analogs based on structural modifications (as discussed in sections 6.3.1 and 6.3.2) and then evaluating them against the parent compound and other benchmarks. Such studies aim to establish structure-activity relationships (SARs), identifying key structural features responsible for activity and guiding further optimization mdpi.comnih.govnih.gov. For example, modifications to other prenylated flavonoids have shown varying degrees of anti-inflammatory effects and antiproliferative activities, underscoring the importance of systematic analog synthesis and evaluation mdpi.comnih.govnih.gov.
Compound List
this compound
Senegalensin
Isolupalbigenin
12a-hydroxy-α-toxicarol
Cristacarpin
Indicanine C
Indicanine E
Indicanine D
Eryvarin A
Erysenegalensein E
6,8-di-C-prenylpratensein
6,8-diprenylgenistein (B157589)
Lupalbigenin
Isoerysenegalensein E
Warangalone
Auriculasin
Artocarpin
Cudraflavone C
Kuwanon C
Norartocarpin
Albanin A
Kuwanon E
Sanggenon H
Cudraflavone B
Morusinol
Ficucaricone D
Wighteone
Erythrinin B
Erythrinin A
Erythrinin C
Osajin
Alpinum isoflavone (B191592)
Erynone
Isovanillin
(+)-(6aR,12aR)-millettiapachycarpin
(+)-α-toxicarol
(−)-sumatrol
Toxicarol isoflavone
Berectones A and B
(−)-Hydroxyrotenone
(−)-Rotenone
Barbigerone
Epicoccin G
Rostratin A
Cortistatin A
Exemestane
Abiraterone
2-methoxyestradiol (B1684026) (2-ME)
Erythritol
Erysotrine
Erythartine
Hypaphorine
Advanced Analytical Methodologies for Euchrenone B10 Research
High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the identification and characterization of natural products, providing highly accurate mass measurements that are critical for determining elemental composition. For Euchrenone b10, HRMS techniques, such as Electrospray Ionization High-Resolution Time-of-Flight Mass Spectrometry (ESIHRTOFMS), have been instrumental in confirming its molecular formula and exact mass nih.govacs.org. PubChem provides that this compound has the molecular formula C₂₅H₂₆O₆, with an exact mass of 422.17293854 Da nih.gov. This precision allows researchers to definitively establish the compound's identity and differentiate it from other molecules with similar nominal masses, ensuring the accuracy of subsequent structural analyses and biological evaluations nih.govbjmu.edu.cn.
Two-Dimensional Nuclear Magnetic Resonance Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The complete structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its advanced two-dimensional (2D) techniques. These methods provide intricate details about the connectivity and spatial relationships between atoms within the molecule, which are essential for building an accurate structural model scribd.comresearchgate.net.
COSY (COrrelated SpectroscopY): This technique maps proton-proton couplings, revealing which protons are adjacent in the molecular structure, thereby aiding in the identification of spin systems rsc.orgprinceton.eduuanl.mx.
HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are attached, providing crucial ¹H-¹³C connectivity information researchgate.netrsc.orgprinceton.eduuanl.mx.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY detects through-space proximity between protons, offering insights into the molecule's conformation and relative stereochemistry scribd.comrsc.orgprinceton.edu.
Studies have employed these NMR techniques, often in conjunction with mass spectrometry, to confirm the structure of this compound by comparing spectral data with existing literature acs.orgbjmu.edu.cnscribd.comresearchgate.netresearchgate.net. The structural determination has been achieved through comprehensive analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, sometimes supported by X-ray crystallographic analysis of derivatives acs.orgresearchgate.net.
Chiral Chromatography for Enantiomeric Separation
Many natural products, including isoflavonoids, can exist as stereoisomers, and their biological activities are often stereospecific. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases, is the primary method for separating these enantiomers. Research has indicated that this compound has been separated using chiral HPLC researchgate.net. Furthermore, related compounds, such as compound 4 (12a-hydroxy-α-toxicarol), have been resolved into their respective enantiomers using chiral HPLC, with specific columns like CHIRALCEL OD-H being employed for these separations nih.govacs.orgresearchgate.netresearchgate.netacs.org. The ability to isolate pure enantiomers is crucial for accurately assessing their individual biological profiles and for understanding structure-activity relationships.
Micro-fractionation Techniques Coupled with Biological Assays
The isolation of bioactive compounds like this compound is frequently guided by biological assays, a process known as bioassay-guided fractionation. This methodology involves the sequential separation of crude extracts using various chromatographic techniques, such as column chromatography and flash chromatography, followed by testing the resulting fractions for specific biological activities nih.govacs.orgresearchgate.netacs.orgthieme-connect.com. Fractions exhibiting significant activity are further purified until the pure compound is obtained.
This compound has been identified through such bioassay-guided approaches, with its cytotoxic activity being a key indicator in several studies nih.govacs.orgacs.orgresearchgate.net. For instance, it demonstrated notable cytotoxicity against various cancer cell lines nih.govacs.orgacs.org. Additionally, it has been identified as a compound that inhibits the formation of advanced glycation end products (AGEs) mdpi.com. The integration of biological assays with chromatographic separation techniques enables researchers to efficiently isolate compounds with desired biological properties from complex natural matrices, ensuring that the characterized compounds are not only structurally defined but also functionally relevant researchgate.netmuni.cz.
Data Tables
Table 1: Spectroscopic Data for this compound
| Parameter | Value | Method/Source |
| Molecular Formula | C₂₅H₂₆O₆ | PubChem nih.gov |
| Exact Mass | 422.17293854 Da | PubChem nih.gov |
| Monoisotopic Mass | 422.17293854 Da | PubChem nih.gov |
| Mass Spectrometry | HRMS, ESIHRTOFMS | General mention in related studies nih.govacs.orgbjmu.edu.cn |
Chemotaxonomic Significance and Phylogenetic Implications
Distribution Pattern of Euchrenone b10 and Related Isoflavonoids Across Plant Families
Prenylated isoflavonoids, the class to which this compound belongs, are not ubiquitously distributed throughout the plant kingdom. Their presence is a notable characteristic of certain plant families, primarily the Leguminosae (Fabaceae) and, to a lesser extent, the Moraceae. mdpi.comnih.govnih.govrsc.org This restricted distribution makes them significant markers for taxonomic classification.
This compound itself has been isolated from species within the Fabaceae family, such as Erythrina senegalensis and Erythrina sigmoidea. nih.gov The Fabaceae family, particularly the subfamily Papilionoideae, is exceptionally rich in isoflavonoids, including a vast array of prenylated derivatives. rsc.orgresearchgate.netuncu.edu.ar These compounds are found in various parts of the plant, including roots, stems, leaves, and fruits. uncu.edu.aracs.org
The Moraceae family is also a prominent source of prenylated flavonoids, although the structural diversity may differ. mdpi.comnih.govnih.gov While isoflavones are present, this family is especially known for containing Diels-Alder type adducts of flavonoids, which are characteristic chemical markers. nih.gov The genus Ficus, for example, is a rich source of various bioactive prenylated flavonoids, including isoflavones, flavanones, and flavones. ijournals.cn
The distinct patterns of isoflavonoid (B1168493) distribution suggest a strong genetic and evolutionary basis for their production. The table below illustrates the distribution of this compound and other related isoflavonoids in these key plant families.
| Compound Class | Specific Compound Example | Plant Family | Genus/Species Example | Citation |
|---|---|---|---|---|
| Prenylated Isoflavone (B191592) | This compound | Fabaceae | Erythrina senegalensis, Erythrina sigmoidea | nih.gov |
| Prenylated Isoflavone | Glyceollins | Fabaceae | Glycine max (Soybean) | researchgate.netchiro.org |
| Prenylated Isoflavone | Alpinumisoflavone | Moraceae | Ficus species | ijournals.cn |
| Pterocarpan (Isoflavonoid derivative) | Pisatin | Fabaceae | Pisum sativum (Pea) | researchgate.net |
| Simple Isoflavone | Daidzein, Genistein (B1671435) | Fabaceae | Vicia faba, Glycine max | uncu.edu.ar |
| Prenylated Flavanone (B1672756) | - | Moraceae | Morus, Artocarpus | nih.gov |
Chemo-systematic Value of this compound as a Marker Compound
Chemo-systematics, or chemotaxonomy, utilizes the chemical constituents of organisms to understand their systematic and phylogenetic relationships. mdpi.com Secondary metabolites like this compound, which have a limited distribution and are products of complex, genetically controlled biosynthetic pathways, are particularly valuable as chemical markers.
The presence of isoflavonoids is a defining chemotaxonomic feature of the Fabaceae family, especially the Papilionoideae subfamily. rsc.orgmdpi.com The structural complexity and diversity within this class, driven by modifications such as prenylation, methylation, and glycosylation, provide a rich source of characters for classification. nih.govnih.gov For instance, pterocarpans, a class of isoflavonoids, are found almost exclusively in the Fabaceae. wikipedia.org
The occurrence of a specific compound like this compound in certain genera (e.g., Erythrina) can serve as a marker at the generic or tribal level, helping to resolve taxonomic ambiguities and support classifications based on morphology and molecular data. The pattern of substitution, such as the position and nature of the prenyl group on the isoflavonoid skeleton, can also provide systematically significant information, as these modifications are catalyzed by highly specific enzymes (prenyltransferases) that have evolved within specific plant lineages. nih.gov
Evolutionary Aspects of Prenylated Flavonoid Metabolism in Plants
The evolution of flavonoid biosynthesis is a story of gene recruitment and functional diversification. frontiersin.orgnih.govnih.gov The core flavonoid pathway, which produces the basic C6-C3-C6 skeleton, is believed to have evolved as plants colonized land, providing protection against UV radiation and other terrestrial stresses. frontiersin.orgfrontiersin.org This central pathway involves enzymes like chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), which appear to have been recruited from primary metabolic pathways. nih.govnih.gov
The ability to produce specialized flavonoids, such as prenylated isoflavonoids, arose later through the evolution of modifying enzymes. frontiersin.orgnih.gov The biosynthesis of these compounds requires prenyltransferase enzymes, which attach isoprenoid moieties (like prenyl groups) to the flavonoid core. mdpi.comnih.gov These enzymes are thought to have evolved through gene duplication events followed by neofunctionalization, where a duplicated gene acquires a new function. frontiersin.orgnih.govroyalsocietypublishing.org
The scattered distribution of prenylated flavonoids across different plant families, such as Fabaceae and Moraceae, presents an interesting evolutionary question. This pattern suggests that the ability to produce these compounds may have evolved independently in different lineages (convergent evolution) or, alternatively, it was an ancestral trait that was subsequently lost in many plant groups during their evolution. frontiersin.orgnih.gov
Role as Phytoalexins in Plant Defense Mechanisms
One of the primary ecological roles of prenylated isoflavonoids is their function as phytoalexins. mdpi.comfrontiersin.org Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by plants de novo in response to pathogen attack or environmental stress. nih.govplantsjournal.comjustagriculture.in They are a key component of a plant's inducible defense system. chiro.org
Numerous studies have demonstrated that isoflavonoids from the Fabaceae family, including prenylated derivatives, exhibit significant antifungal and antibacterial activity. researchgate.netresearchgate.netwur.nl The accumulation of these compounds at the site of infection helps to inhibit the growth and spread of invading microorganisms. researchgate.netjustagriculture.in
The prenyl group is a crucial structural feature that often enhances the biological activity of flavonoids. mdpi.comnih.gov It increases the lipophilicity of the molecule, which is thought to improve its ability to interact with and disrupt microbial cell membranes. wur.nlnih.gov A systematic study of 106 prenylated (iso)flavonoids against methicillin-resistant Staphylococcus aureus (MRSA) found that diprenylated compounds were generally more active than their monoprenylated counterparts, highlighting the importance of this modification for antimicrobial potency. wur.nl Therefore, compounds like this compound are not merely taxonomic markers but are functional components of the plant's sophisticated chemical arsenal (B13267) against pathogens. mdpi.comnih.gov
Future Research Directions and Translational Perspectives
Elucidation of Additional Molecular Mechanisms of Action for Euchrenone b10
While this compound has shown cytotoxic effects against several cancer cell lines, including A549 (lung), SW480 (colorectal), and K562 (leukemic) cells, with reported IC50 values acs.orgsemanticscholar.orgresearchgate.net, the precise molecular pathways mediating these effects require deeper exploration.
Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
|---|---|---|---|
| A549 | Lung Cancer | 40.3 | acs.orgsemanticscholar.orgresearchgate.net |
| SW480 | Colorectal Cancer | 39.1 | acs.orgsemanticscholar.orgresearchgate.net |
Furthermore, related isoflavonoids have been shown to induce apoptosis in leukemia cells via the caspase-9/caspase-3 pathway, suggesting a potential similar mechanism for this compound thieme-connect.com. Its demonstrated inhibitory activity against α-glucosidase indicates a role in carbohydrate metabolism, relevant for conditions like diabetes nih.gov. However, a comprehensive understanding necessitates investigating its impact on other key cellular processes, such as cell cycle regulation, signaling pathways (e.g., MAPK, PI3K/Akt), and the modulation of specific transcription factors. Research into its anti-inflammatory potential, hinted at by studies on related compounds from Cudrania tricuspidata that reduced pro-inflammatory cytokines rsc.org, also warrants detailed investigation at the molecular level.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Study its Effects
The integration of omics technologies, including metabolomics and proteomics, offers a powerful approach to unraveling the complex biological effects of natural compounds like this compound nih.gov. Metabolomics, which analyzes the complete set of small molecules (metabolites) within a biological system, can provide a real-time snapshot of cellular physiological states and identify metabolic pathways affected by this compound treatment nih.govresearchgate.net. This could reveal novel biomarkers or therapeutic targets associated with its anti-cancer or anti-diabetic activities.
Proteomics, the study of proteins, provides a complementary layer of information, detailing the functional output of genes and cellular processes researchgate.net. By applying these technologies, researchers can identify specific proteins whose expression or activity is altered by this compound, thereby elucidating its precise molecular targets and downstream effects. An integrated multi-omics approach, combining metabolomics, proteomics, and potentially transcriptomics, would offer a more holistic understanding of this compound's mechanisms of action, moving beyond single-target investigations to capture system-level responses nih.govresearchgate.net.
Development of Chemoenzymatic or Biocatalytic Synthesis Routes
Currently, this compound is primarily obtained through isolation from plant sources semanticscholar.orgrsc.orgacs.orgmdpi.comresearchgate.netresearchgate.netscispace.comresearchgate.net. While effective for initial research, this method can be limited by the availability of plant material, extraction yields, and sustainability concerns. The development of chemoenzymatic or biocatalytic synthesis routes presents a significant translational opportunity. These methods leverage the specificity and efficiency of enzymes or whole-cell biocatalysts to perform complex chemical transformations, potentially offering more sustainable, cost-effective, and scalable production of this compound. Research efforts could focus on identifying or engineering enzymes capable of catalyzing key steps in its biosynthesis or modifying precursor molecules, thereby enabling a more reliable supply for preclinical and clinical studies.
Exploration of Structure-Guided Drug Design for Novel Target Identification
The unique chemical structure of this compound, characterized by its prenylated isoflavone (B191592) scaffold, provides a foundation for structure-guided drug design nih.govresearchgate.net. Understanding the structure-activity relationships (SAR) of this compound and its analogues is crucial for optimizing its therapeutic properties. For instance, modifications to the prenyl side chains or hydroxyl groups could enhance its binding affinity to specific targets or improve its pharmacokinetic profile.
Beyond optimizing interactions with known targets like α-glucosidase or pathways involved in cytotoxicity, structure-guided approaches can also facilitate the identification of novel molecular targets. By employing techniques such as molecular docking and computational modeling, researchers can predict potential protein targets that this compound might interact with, based on its three-dimensional structure. This could lead to the discovery of new therapeutic applications for this compound in diseases beyond cancer and diabetes, by identifying its role in previously unrecognized biological pathways.
Investigation of Synergistic Effects with Other Phytochemicals
The investigation of synergistic effects between this compound and other bioactive compounds represents a promising avenue for developing more potent and effective therapeutic strategies dokumen.pub. Many plants, including those from which this compound is isolated, contain a rich array of phytochemicals with diverse pharmacological activities rsc.orgscispace.com. Exploring combinations of this compound with other prenylated flavonoids, isoflavonoids, or compounds from different phytochemical classes could lead to additive or synergistic effects.
For example, combining this compound with agents that target complementary pathways or enhance its specific mechanisms of action (e.g., other apoptosis inducers or metabolic modulators) could result in improved efficacy at lower individual compound concentrations. Such synergistic combinations might also help overcome drug resistance mechanisms observed in diseases like cancer. Future research should systematically screen combinations of this compound with other natural products to identify synergistic interactions that could translate into enhanced therapeutic outcomes.
Compound List:
this compound
Erythrivarone A
Derrone
Derrone-4′-O-methyl ether
Flaniostatin
Flemiphilippinin B
Flemiphilippinin G
Furowanin B
Gancaonin A
Gancaonin B
Erysubins A and B
Senegalensin
this compound (as a regioisomer of Senegalensin)
α-hydroxyerysotrine
4′-methoxylicoflavanone (MLF)
Alpinumisoflavone (AIF)
Wighteone
Cristacarpin
Orientanol E
Warangalone
Warangalone 4′-methyl ether
2,3-Dihydroauriculatin
Millewanin G
Erythrinin C
Cudracusisoflavone M
5,7-dihydroxy-6-(2″-hydroxy-3″-methylbut-3″-enyl)-4′-methoxylisoflavone
Gancaonin M
6,8-diprenylgenistein (B157589)
Isoerysenegalensein E
Erysenegalensein E
Millettiapachycarpin
12a-hydroxy-α-toxicarol
(+)-(6aR,12aR)-Millettiapachycarpin
(−)-(6aS,12aS)-12a-hydroxy-α-toxicarol
6a,12a-dehydro-α-toxicarol
(−)-6-hydroxy-6a,12a-dehydro-α-toxicarol
(+)-α-toxicarol
(−)-Sumatrol
Toxicarol isoflavone
6,8-di-C-prenylpratensein
Isolupalbigenin
Lupalbigenin
Erythrinin C
this compound (as indicated in Millettia pachycarpa study)
Euchrenone b(10) (synonym)
5-hydroxy-3-(4-hydroxyphenyl)-8-(2-hydroxypropan-2-yl)-6-(3-methylbut-2-enyl)-8,9-dihydrofuro[2,3-h]chromen-4-one (IUPAC Name)
8-Prenylerythrinin C
NSC716724
CHEMBL565072
LMPK12050187
NCI60_040330
Erythrivarone A
Indicanine C
Indicanine E
Indicanine D
Erycristagallin
6-Hydroxygenistein
3β, 28-dihydroxyolean-12-ene
Oleanolic acid
Stigmasterol
Emetine
Remdesivir
Cephaeline
Lycorine
Orientin
Isoorientin
Vitexin
Isovitexin
Albanin T
Chalcomoracin
Moracin N
Moracin C
(2R)/(2S)-Euchrenone a7
Morusin
Dioxycudraflavone A
Papyriflavonol A
8-(1,1-dimethylallyl)-5′-(3-methyl-but-2-enyl)-3′,4′,5,7-tetrahydroxyflavonol
Artelastin
Erythrodiol
Erythrinin C (mentioned with α-glucosidase inhibition)
Cudratricusxanthones B, D and F
Macluraxanthone B
Eryvarin A
Eryvarins J, K
Eryvarins D, E, W
4,10diprenylpterocarp-6a-ene derivative
Erythrina species (Genus)
Cudrania tricuspidata (Plant)
Erythrina senegalensis (Plant)
Erythrina suberosa (Plant)
Erythrina indica (Plant)
Erythrina sigmoidea (Plant)
Millettia pachycarpa (Plant)
Millettia taiwaniana (Plant)
Phyllostachys edulis (Plant)
Ficus tikoua (Plant)
Ficus nymphaefolia (Plant)
Erythrina stricta (Plant)
Erythrina caffra (Plant)
Q & A
Q. What are the structural characteristics and natural sources of Euchrenone B10?
this compound is an isoflavonoid compound characterized by a pyran-substituted isoflavone backbone. It is primarily isolated from plants in the Erythrina genus (e.g., Erythrina costaricensis) and the Millettia family. Structural identification relies on spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry (MS), with comparisons to published spectral data .
Q. What standard methodologies are used to isolate this compound from plant extracts?
Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC. Purity validation requires analytical HPLC coupled with UV-Vis spectroscopy or MS. Researchers should cross-reference isolation protocols with peer-reviewed phytochemical studies to ensure reproducibility .
Q. How is this compound differentiated from structurally similar isoflavonoids?
Differentiation involves comparative analysis of spectral data (e.g., NMR chemical shifts for pyran ring protons) and retention times in HPLC. X-ray crystallography may resolve ambiguities in complex cases. Researchers must document all comparative data and cite structural databases (e.g., PubChem) to avoid misidentification .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating this compound’s pharmacological activity?
Studies should employ dose-response assays (e.g., IC₅₀ calculations) and include positive/negative controls to validate specificity. For in vitro models (e.g., enzyme inhibition or cell viability), ensure cell line authentication and standardized culture conditions. Replicate experiments across independent trials to address biological variability .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from variability in assay conditions (e.g., pH, solvent used) or species-specific responses. A systematic review of primary literature should compare methodologies, followed by meta-analysis using tools like RevMan to identify confounding variables. Repeating experiments under standardized protocols is essential .
Q. What computational strategies are effective for studying this compound’s molecular interactions?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like SARS-CoV-2 Mpro. Validate computational results with in vitro assays (e.g., SPR or ITC). Ensure force field parameters are optimized for flavonoids to reduce modeling errors .
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
Retrosynthetic analysis should prioritize biomimetic approaches (e.g., mimicking plant biosynthesis pathways). Optimize catalytic conditions (e.g., palladium-mediated coupling for pyran rings) and characterize intermediates via TLC and GC-MS. Document yields at each step and compare with existing synthetic protocols .
Q. What ethical and practical challenges arise in in vivo studies of this compound?
Challenges include ensuring humane endpoints in animal models and verifying compound purity to avoid toxicity artifacts. Follow ARRIVE guidelines for experimental reporting and obtain ethics approval before proceeding. Use pharmacokinetic studies (e.g., bioavailability assays) to justify dosing regimens .
Methodological Guidance
Q. How should researchers design a robust literature review for this compound-related studies?
Use databases like PubMed, SciFinder, and Web of Science with search terms including “this compound,” “isoflavonoid,” and “pharmacology.” Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) and assess bias via tools like ROBIS. Synthesize findings in a PRISMA-compliant flowchart .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound experiments?
Nonlinear regression models (e.g., log-dose vs. response) in software like GraphPad Prism are standard. Report 95% confidence intervals for IC₅₀ values and use ANOVA with post-hoc tests for multi-group comparisons. Address outliers via Grubbs’ test or robust statistical methods .
Data Presentation and Reproducibility
Q. How should raw and processed data for this compound studies be documented?
Raw data (e.g., chromatograms, spectral files) should be archived in supplementary materials with clear metadata. Processed data (e.g., dose-response curves) must include error bars and statistical annotations. Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for data formatting .
Q. What steps ensure reproducibility in this compound isolation protocols?
Publish detailed experimental parameters (e.g., solvent gradients in HPLC, column dimensions) and provide CAS numbers for reagents. Use platforms like protocols.io to share step-by-step workflows. Independent validation by a second lab is ideal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
